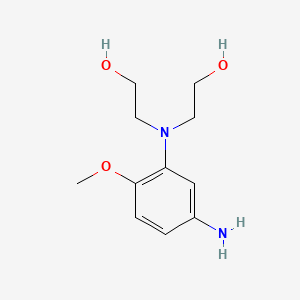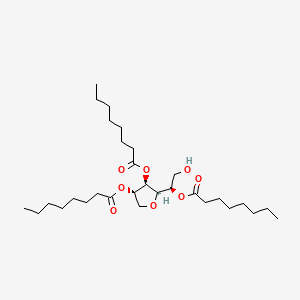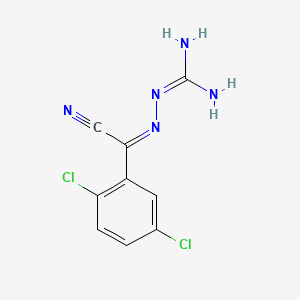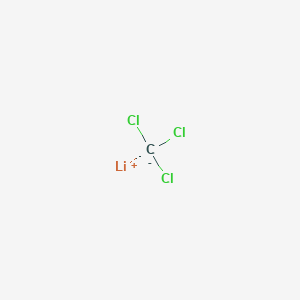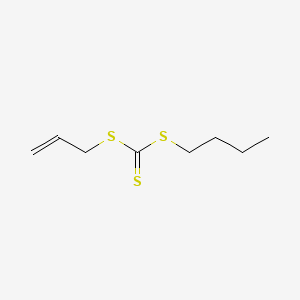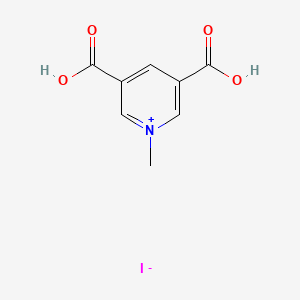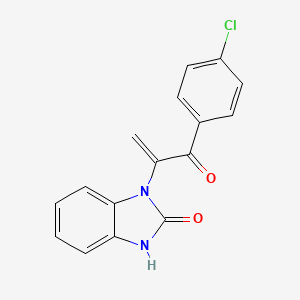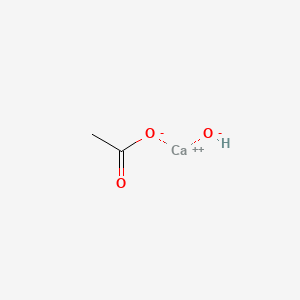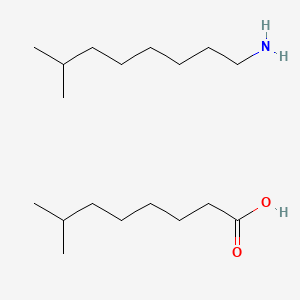
4,4'-Methylenebis(2-(methylthio)aniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Methylenebis(2-(methylthio)aniline) is an organic compound with the molecular formula C15H18N2S2 It is characterized by the presence of two aromatic amine groups and two methylthio groups attached to a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(2-(methylthio)aniline) typically involves the reaction of 2-(methylthio)aniline with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two aromatic amine groups. The general reaction can be represented as follows:
2C7H9NS+CH2O→C15H18N2S2+H2O
Industrial Production Methods
In industrial settings, the production of 4,4’-Methylenebis(2-(methylthio)aniline) may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The product is typically purified through recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Methylenebis(2-(methylthio)aniline) undergoes various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The aromatic amine groups can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding amines
Substitution: Nitro derivatives, halogenated compounds
Aplicaciones Científicas De Investigación
4,4’-Methylenebis(2-(methylthio)aniline) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,4’-Methylenebis(2-(methylthio)aniline) involves its interaction with molecular targets such as enzymes and receptors. The aromatic amine groups can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The methylthio groups may also contribute to the compound’s overall reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Methylenebis(2-chloroaniline): Similar structure but with chlorine atoms instead of methylthio groups.
4,4’-Methylenebis(2-aminophenol): Contains hydroxyl groups instead of methylthio groups.
Uniqueness
4,4’-Methylenebis(2-(methylthio)aniline) is unique due to the presence of methylthio groups, which impart distinct chemical properties and reactivity compared to its analogs. These groups can undergo specific reactions, such as oxidation to sulfoxides and sulfones, which are not possible with other similar compounds.
Propiedades
Número CAS |
47003-30-5 |
|---|---|
Fórmula molecular |
C15H18N2S2 |
Peso molecular |
290.5 g/mol |
Nombre IUPAC |
4-[(4-amino-3-methylsulfanylphenyl)methyl]-2-methylsulfanylaniline |
InChI |
InChI=1S/C15H18N2S2/c1-18-14-8-10(3-5-12(14)16)7-11-4-6-13(17)15(9-11)19-2/h3-6,8-9H,7,16-17H2,1-2H3 |
Clave InChI |
XRKGCGRPZUUQRR-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N)SC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


